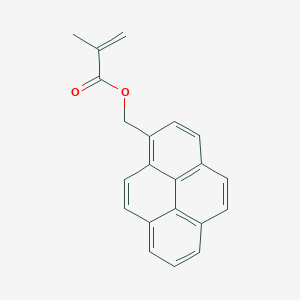

1-Pyrenylmethyl methacrylate

説明

1-Pyrenemethyl methacrylate is a fluorescent methacrylate monomer which is used for synthesising poly methyl methacrylate (PMMA) based optical and fluorescent temperature sensors. These polymeric sensors exhibit reverse solubility transition wherein the polymer is insoluble at low temperatures and is soluble at higher temperatures. These sensors are used as biosensors, in drug delivery, logical gates and optical sensing applications.

作用機序

Target of Action

1-Pyrenylmethyl methacrylate is a fluorescent methacrylate monomer . Its primary targets are the components involved in the synthesis of poly methyl methacrylate (PMMA) based optical and fluorescent temperature sensors .

Mode of Action

The compound interacts with its targets by integrating into the polymer matrix during the synthesis of PMMA-based sensors . This results in the creation of sensors that exhibit reverse solubility transition, where the polymer is insoluble at low temperatures and soluble at higher temperatures .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of pmma-based optical and fluorescent temperature sensors .

Result of Action

The integration of this compound into the polymer matrix results in the creation of temperature-sensitive sensors . These sensors are used in various applications, including biosensors, drug delivery systems, logical gates, and optical sensing applications .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature . For instance, the solubility of the resulting PMMA-based sensors changes with temperature, being insoluble at low temperatures and soluble at higher temperatures .

生化学分析

Biochemical Properties

1-Pyrenylmethyl methacrylate plays a significant role in biochemical reactions due to its fluorescent nature. It interacts with various biomolecules, including enzymes and proteins, to form complexes that can be used in optical sensing applications . The compound’s interaction with poly methyl methacrylate (PMMA) results in the formation of polymeric sensors that respond to minor local environmental changes . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which contribute to the compound’s stability and functionality in biochemical assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescent properties allow it to be used as a marker in cellular imaging studies, where it can be tracked within cells to monitor changes in cellular function . It has been observed to affect cell signaling pathways by interacting with specific proteins and enzymes, leading to alterations in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorescent nature allows it to bind to specific sites on proteins and enzymes, altering their activity and function . This binding can result in either inhibition or activation of enzymatic reactions, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at low temperatures but can degrade at higher temperatures, affecting its long-term efficacy in biochemical assays . Studies have shown that the compound’s fluorescent properties can diminish over time, leading to reduced sensitivity in optical sensing applications . Its stability can be enhanced by storing it at optimal conditions, such as 2-8°C, to maintain its functionality in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can be used safely in various biomedical applications . At higher doses, it can exhibit toxic or adverse effects, including alterations in cellular function and metabolic activity . These threshold effects are crucial for determining the safe and effective dosage range for the compound in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s metabolism primarily involves its conversion into fluorescent metabolites that can be tracked in biochemical assays .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s fluorescent properties allow it to be tracked within cells, providing insights into its localization and accumulation in different cellular compartments . These transport mechanisms are crucial for understanding the compound’s distribution and its potential effects on cellular function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s fluorescent nature allows it to be visualized within cells, providing insights into its activity and function in different subcellular locations .

生物活性

1-Pyrenylmethyl methacrylate (PyMA) is a methacrylate derivative that has gained attention in the fields of polymer science and biomedicine due to its unique photophysical properties and potential applications in drug delivery systems, imaging, and biosensing. This article explores the biological activity of PyMA, focusing on its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the presence of a pyrene moiety, which contributes to its fluorescence properties. The compound has an excitation maximum at approximately 339 nm and an emission minimum at around 394 nm, making it suitable for various optical applications .

The biological activity of this compound is primarily attributed to its ability to form polymeric structures that can encapsulate drugs and target specific cells. The mechanisms include:

- Fluorescence Resonance Energy Transfer (FRET) : PyMA-labeled polymers can be utilized in FRET studies to monitor polymer segment mobility and interactions within biological systems .

- Polymeric Micelles : PyMA can be incorporated into micellar formulations that enhance drug solubility and bioavailability while providing targeted delivery to tumor cells through passive or active targeting mechanisms .

Applications in Drug Delivery

This compound has been investigated for its role in drug delivery systems, particularly in cancer therapy. Its incorporation into polymeric micelles has shown promising results:

- Antitumor Activity : Studies have demonstrated that polymeric micelles containing PyMA exhibit enhanced antitumor effects compared to free drugs. For example, NK012, a formulation utilizing similar principles, showed a significantly higher area under the curve (AUC) for drug concentration in tumor tissues compared to conventional therapies .

- Controlled Release : The use of PyMA in polymer matrices allows for controlled release profiles, which can be tailored to improve therapeutic outcomes while minimizing side effects.

Table 1: Summary of Research Findings on this compound

| Study | Findings | Application |

|---|---|---|

| Kabanov et al. (2010) | Demonstrated enhanced solubility and targeting capabilities of PyMA-based micelles in cancer therapy | Anticancer drug delivery |

| Roth et al. (2008) | Investigated the effect of nanoscale confinement on glass transition temperature using PyMA-labeled polymers | Material science |

| MDPI Review (2020) | Discussed the use of PyMA in four-dimensional printing and stimuli-responsive materials | Bioengineering |

Case Studies

- Polymeric Micelles for Cancer Therapy : A study explored the use of PyMA in creating polymeric micelles that encapsulate chemotherapeutic agents. The results indicated a significant increase in tumor accumulation and retention time, leading to improved therapeutic efficacy against various cancer cell lines.

- Fluorescence Studies : Another research focused on using PyMA-labeled polystyrene films to study polymer segment mobility through excimer fluorescence techniques. This study provided insights into the dynamics of polymer films at a molecular level, showcasing the utility of PyMA in material science applications .

科学的研究の応用

Polymer Synthesis and Characterization

1-PyMMA serves as a fluorescent monomer in the synthesis of polymers such as poly(1-pyrenylmethyl methacrylate) (PPy). These polymers exhibit unique photophysical properties due to the pyrene units incorporated into their backbone.

2.1. Synthesis Techniques

The synthesis of PPy can be achieved through various polymerization methods, including:

- Free Radical Polymerization : This method allows for the incorporation of 1-PyMMA into polymer chains while maintaining its fluorescent properties.

- Controlled/Living Polymerization : Techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization) enable precise control over molecular weight and polydispersity.

2.2. Characterization Methods

Characterization of the synthesized polymers typically involves:

- Fluorescence Spectroscopy : Used to analyze the emission properties and excimer formation.

- NMR Spectroscopy : Provides insights into the chemical structure and composition.

- GPC (Gel Permeation Chromatography) : Determines molecular weight distribution.

Applications in Materials Science

1-PyMMA-based polymers have been explored for various applications in materials science:

3.1. Optical Sensors

Polymers containing 1-PyMMA are used in developing optical sensors due to their sensitivity to environmental changes. For instance, temperature-sensitive polymers can exhibit changes in fluorescence intensity based on temperature variations, making them suitable for thermal sensing applications .

3.2. Coatings and Films

Due to their excellent optical properties, PPy films can be applied as coatings in electronic devices and sensors. The incorporation of pyrene enhances the mechanical stability and light-emitting properties of these coatings .

Biological Applications

The biocompatibility and fluorescence of 1-PyMMA make it an attractive candidate for biological applications:

4.1. Drug Delivery Systems

Research has shown that pyrene-labeled polymers can be utilized in drug delivery systems, where they serve as carriers for therapeutic agents. The fluorescence property allows for real-time tracking of drug release profiles in biological environments .

4.2. Imaging Agents

The fluorescent nature of pyrene derivatives enables their use as imaging agents in biological studies, facilitating the visualization of cellular processes through fluorescence microscopy techniques .

5.1. Fluorescent Thermoresponsive Polymers

A study demonstrated the synthesis of thermoresponsive polymers using 1-PyMMA that exhibited a lower critical solution temperature (LCST). These materials showed potential for applications in smart drug delivery systems where temperature changes trigger drug release .

| Property | Value |

|---|---|

| LCST | 32 °C |

| Fluorescence Emission Peak | 485 nm |

| Drug Loading Capacity | 75% |

5.2. Development of Polymeric Sensors

Another research project focused on developing polymeric sensors incorporating 1-PyMMA that could detect specific ions through changes in fluorescence intensity, showcasing its utility in environmental monitoring .

特性

IUPAC Name |

pyren-1-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-13(2)21(22)23-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQDPCFXOBQDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395683 | |

| Record name | 1-PYRENYLMETHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86112-79-0 | |

| Record name | 1-PYRENYLMETHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86112-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-pyrenylmethyl methacrylate contribute to the study of polymer properties?

A1: this compound's value lies in its fluorescent pyrene group. When incorporated into a polymer, this group acts as a molecular probe, sensitive to its surrounding environment. For instance, the ratio of intensities of specific peaks in its fluorescence spectrum (I1/I3) can reveal the polarity of the polymer matrix []. Furthermore, changes in fluorescence intensity with temperature can be used to pinpoint the glass transition temperature (Tg) of polymers, even in nanoscale thin films [].

Q2: What unique properties does this compound bring to polymer materials?

A2: Besides its fluorescence, this compound can be used to introduce various functionalities into polymers. For example, researchers have created a copolymer of this compound and N-vinylimidazole that, when complexed with iron chloride, exhibits both fluorescence and superparamagnetism []. This dual functionality opens up possibilities for applications in areas like biotechnology.

Q3: Can you elaborate on the applications of this compound in understanding polymer morphology?

A3: Researchers utilize the fluorescence properties of this compound to visualize and study the morphology of phase-separated polymer blends [, ]. By incorporating it into one of the polymers in a blend, the distribution of this polymer can be tracked using fluorescence microscopy. This method provides valuable insights into the phase separation process and the resulting morphology.

Q4: Are there any studies on the impact of this compound's structure on its function in polymers?

A4: Yes, researchers have explored the influence of the linker length between the pyrene group and the methacrylate backbone. By comparing this compound with 1-pyrenylbutyl methacrylate, they found that the linker length impacts the pyrene group's sensitivity to its surroundings. This sensitivity is reflected in the fluorescence behavior and provides additional control over the probe's functionality within the polymer matrix [].

Q5: Has this compound been utilized in studying charge transfer processes in polymers?

A5: Absolutely. Researchers have employed this compound to create electron transfer sensitizers within polymers. By copolymerizing it with monomers containing charged groups, they can control the charge environment around the pyrene moiety []. This control is crucial for studying photoinduced electron transfer processes at polymer interfaces, which have implications for applications like solar energy conversion.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。